molecular formula C16H12ClN3O2S2 B2818186 2-((5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 850937-43-8

2-((5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No. B2818186
CAS RN: 850937-43-8
M. Wt: 377.86
InChI Key: PQEHHVBWVXFTCN-UHFFFAOYSA-N
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Description

2-((5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H12ClN3O2S2 and its molecular weight is 377.86. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

This compound, due to its complex structure incorporating 1,3,4-oxadiazole and thiophene moieties, is a candidate for various synthetic and pharmacological studies. The related research focuses on the synthesis and characterization of derivatives that have potential applications in medicinal chemistry. For instance, derivatives of 1,3,4-oxadiazoles have been synthesized from phenylpropionohydrazides, indicating a method that could potentially be applied to our compound of interest for antimicrobial evaluation (Fuloria et al., 2009). Similarly, novel indole-based 1,3,4-oxadiazoles have shown antimicrobial activity, suggesting that related structures might also possess useful biological properties (Nagarapu & Pingili, 2014).

Antimicrobial and Antifungal Activities

Several studies have synthesized and evaluated the antimicrobial and antifungal activities of oxadiazole derivatives. These activities suggest potential applications in developing new antimicrobial agents. For example, antimicrobial activity has been demonstrated in new oxadiazoles derived from phenylpropionohydrazides, including against strains like S. aureus and P. aeruginosa (Fuloria et al., 2009). Another study on novel indole-based oxadiazoles also highlighted their potential in treating bacterial and fungal infections (Nagarapu & Pingili, 2014).

Anticancer Potential

The synthesis and characterization of oxadiazole derivatives have been a significant focus due to their potential anticancer properties. Specifically, derivatives have been identified as novel apoptosis inducers and potential anticancer agents, indicating the therapeutic potential of oxadiazole compounds in oncology. For instance, certain 1,2,4-oxadiazoles have shown activity against breast and colorectal cancer cell lines, further underscoring the relevance of exploring similar compounds for anticancer applications (Zhang et al., 2005).

Anticonvulsant Evaluation

Research into the anticonvulsant properties of indoline derivatives, including those with oxadiazole moieties, provides insight into the neurological applications of such compounds. A study evaluated the anticonvulsant activities of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, revealing significant efficacy in models of seizures. This suggests potential for derivatives of the compound to be explored for neuroprotective or anticonvulsant properties (Nath et al., 2021).

properties

IUPAC Name

2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S2/c17-13-6-5-12(24-13)15-18-19-16(22-15)23-9-14(21)20-8-7-10-3-1-2-4-11(10)20/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEHHVBWVXFTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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